molecular formula C10H8N2OS B14389267 6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one CAS No. 88136-82-7

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one

Katalognummer: B14389267
CAS-Nummer: 88136-82-7
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: SVLQOBSPJGHDQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one typically involves the condensation of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves heating a mixture of 2-aminopyridine and α-bromoketone in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of substituted thiazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.

    Imidazo[1,2-a]pyridine: A fused bicyclic compound with a pyridine ring and an imidazole ring.

Uniqueness

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one is unique due to its thiazine ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88136-82-7

Molekularformel

C10H8N2OS

Molekulargewicht

204.25 g/mol

IUPAC-Name

6-methyl-2-pyridin-4-yl-1,3-thiazin-4-one

InChI

InChI=1S/C10H8N2OS/c1-7-6-9(13)12-10(14-7)8-2-4-11-5-3-8/h2-6H,1H3

InChI-Schlüssel

SVLQOBSPJGHDQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N=C(S1)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.